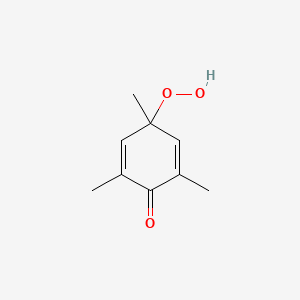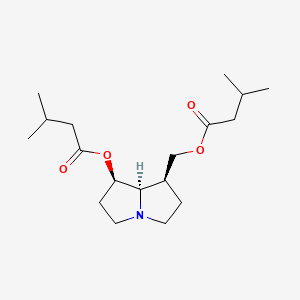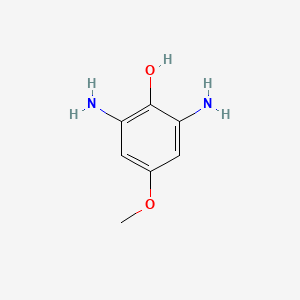
2,6-Diamino-4-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diamino-4-methoxyphenol is an organic compound with the molecular formula C7H10N2O2 It is a derivative of phenol, characterized by the presence of two amino groups at the 2 and 6 positions and a methoxy group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diamino-4-methoxyphenol typically involves the nitration of 4-methoxyphenol followed by reduction. The nitration process introduces nitro groups at the 2 and 6 positions, which are subsequently reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents and conditions used.
Substitution: The amino groups in this compound can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and hydrogen gas with a palladium catalyst are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Various amino derivatives.
Substitution: Substituted phenol derivatives.
Scientific Research Applications
2,6-Diamino-4-methoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Diamino-4-methoxyphenol involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy group can participate in electron-donating interactions, affecting the compound’s reactivity. These interactions can lead to various biological effects, including antimicrobial and antioxidant activities.
Comparison with Similar Compounds
2,6-Diamino-4-chlorophenol: Similar structure but with a chlorine atom instead of a methoxy group.
2,6-Diamino-4-hydroxyphenol: Similar structure but with a hydroxyl group instead of a methoxy group.
2,6-Diamino-4-methylphenol: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness: 2,6-Diamino-4-methoxyphenol is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
Properties
CAS No. |
38213-77-3 |
|---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2,6-diamino-4-methoxyphenol |
InChI |
InChI=1S/C7H10N2O2/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3,10H,8-9H2,1H3 |
InChI Key |
LWGIZTUTVMVWBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)N)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


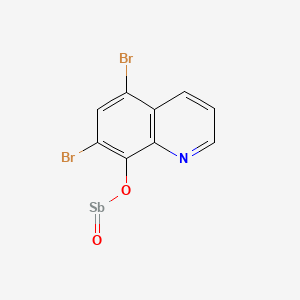
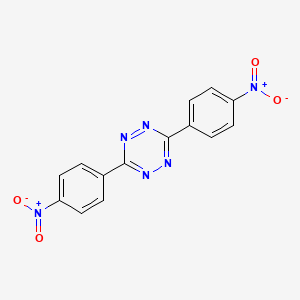
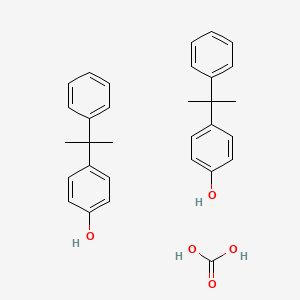

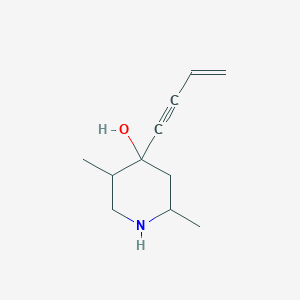
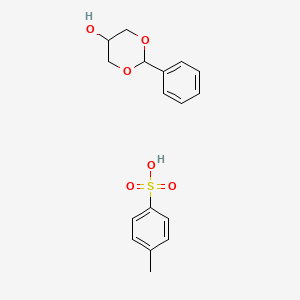
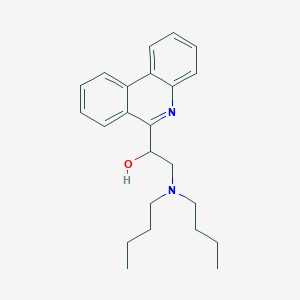
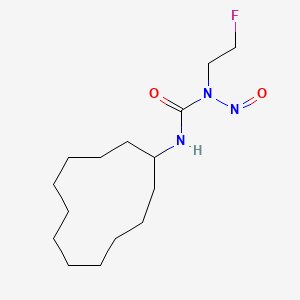

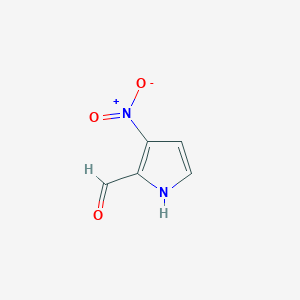
![(8R,9S,10S,13S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]](/img/structure/B14674399.png)
